molecular formula C34H44O10 B179784 Orevactaene CAS No. 197631-20-2

Orevactaene

Cat. No. B179784
M. Wt: 612.7 g/mol
InChI Key: GDSQFNQIWJCATH-PHOXTJPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orevactaene is a natural product that was first isolated from the Streptomyces sp. strain NRRL 30562. This compound has been found to possess potent antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics.

Scientific Research Applications

Synthesis and Stereochemistry

  • Convergent and Stereoselective Synthesis : Orevactaene's synthesis involves a convergent and stereoselective approach, particularly focusing on the C18-C31 domain. This process addresses the unknown configuration of four chiral centers in its structure (Organ, Bilokin, & Bratovanov, 2002).
  • Total Synthesis and Identity Confirmation : Total synthesis techniques have shown that orevactaene is likely identical to epipyrone A, contradicting previous beliefs about their differences. This discovery was pivotal in establishing the compound's stereochemistry and structural understanding (Preindl et al., 2017).

Extraction Optimization

  • Optimizing Aqueous Extraction : Research has focused on optimizing the aqueous extraction of orevactaene, particularly from Epicoccum nigrum fermented rice. This study highlights the importance of temperature, mass, and time in maximizing yield (Kaur et al., 2019).

Genetic Research

  • Genetic Localization of Biosynthetic Gene Cluster : The genetic aspects of orevactaene production have been explored, particularly identifying the biosynthetic gene cluster in Epicoccum nigrum. This research is crucial for understanding the molecular basis of orevactaene production (Lim et al., 2020).

properties

CAS RN

197631-20-2

Product Name

Orevactaene

Molecular Formula

C34H44O10

Molecular Weight

612.7 g/mol

IUPAC Name

(2Z,3E,5E,7E,9E,11E,13E)-14-[(2R,3R,4S)-3,4-dihydroxy-5-oxo-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyrano[3,2-c]pyran-7-yl]-2-(2,4-dimethylhexylidene)-4-methyltetradeca-3,5,7,9,11,13-hexaenoic acid

InChI

InChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1

InChI Key

GDSQFNQIWJCATH-PHOXTJPWSA-N

Isomeric SMILES

CCC(C)CC(C)/C=C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C(C(CO)O)O)O)O)C(=O)O1)\C(=O)O

SMILES

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O

Canonical SMILES

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O

synonyms

(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabicyclo[4.4.0]deca-2,11-dien-3-yl]-2-(2,4-d imethylhexylidene)-4-methyl-tetradeca-3,5,7,9,11,13-hexaenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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